Acid-PEG2-SS-PEG2-Acid

Overview

Description

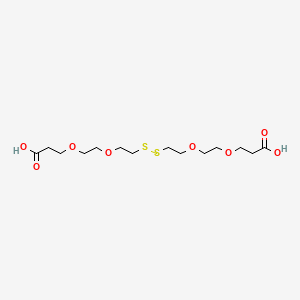

Acid-PEG2-SS-PEG2-Acid is a homobifunctional, cleavable polyethylene glycol linker with carboxylic acid groups at both termini. This compound is widely used in various scientific research fields due to its unique properties, such as its ability to form stable amide bonds and its cleavable disulfide bonds .

Mechanism of Action

Target of Action

Acid-PEG2-SS-PEG2-Acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . The carboxylic acid groups at both ends of the this compound molecule can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the cytotoxic drug to be attached to the antibody, forming an ADC .

Biochemical Pathways

Once the ADC is formed, it can bind to the target antigen on the cancer cell surface. After binding, the ADC-antigen complex is internalized into the cell, where the acidic environment of the lysosome triggers the cleavage of the disulfide bond in the this compound linker . This releases the cytotoxic drug inside the cancer cell, leading to cell death .

Pharmacokinetics

The this compound linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug . Its hydrophilic PEG chains increase the water solubility of the ADC, potentially improving its bioavailability . .

Result of Action

The ultimate result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to direct the drug specifically to cancer cells, reducing damage to healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of this compound is influenced by the biochemical environment within the body . For example, the cleavage of the disulfide bond in the linker is triggered by the reducing environment within cells . Additionally, the stability and efficacy of the ADC may be influenced by factors such as pH and the presence of proteases .

Biochemical Analysis

Biochemical Properties

Acid-PEG2-SS-PEG2-Acid plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The disulfide bond within this compound can be cleaved by reducing agents like dithiothreitol (DTT), allowing for controlled release of conjugated molecules . This compound interacts with various enzymes and proteins, facilitating targeted delivery and release of therapeutic agents in ADCs .

Cellular Effects

This compound influences cellular processes by enabling the targeted delivery of cytotoxic drugs to cancer cells. This compound, when used in ADCs, binds to specific cell surface antigens, leading to internalization and subsequent release of the cytotoxic agent within the cell. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the therapeutic agent. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by delivering drugs that inhibit or activate specific molecular targets .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the disulfide bond in this compound is cleaved by intracellular reducing agents. This cleavage releases the cytotoxic drug, which then exerts its effects by binding to and inhibiting or activating specific biomolecules. This process can lead to changes in gene expression and cellular function, ultimately resulting in cell death or altered cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by storage conditions, with optimal stability observed at -20°C. Over time, this compound may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound remains stable for up to three years when stored as a powder at -20°C, but its stability decreases when stored in solution .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively delivers therapeutic agents with minimal toxicity. At higher doses, toxic effects may be observed, including adverse reactions and potential damage to healthy tissues. Studies have identified threshold doses that maximize therapeutic efficacy while minimizing toxicity, highlighting the importance of dose optimization in preclinical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its cleavage and activation. The disulfide bond in this compound is cleaved by intracellular reducing agents, releasing the conjugated drug. This process can affect metabolic flux and alter metabolite levels within the cell, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its efficacy as a drug delivery vehicle. The distribution of this compound is influenced by its physicochemical properties, including its size, charge, and hydrophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Once localized, this compound can exert its effects by interacting with biomolecules within these compartments, facilitating the targeted release of therapeutic agents and modulating cellular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid-PEG2-SS-PEG2-Acid can be synthesized through a series of chemical reactions involving polyethylene glycol and disulfide linkers. The carboxylic acid groups at both ends can be reacted with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The carboxylic acid groups can undergo substitution reactions with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Reduction: Dithiothreitol (DTT) is commonly used to cleave the disulfide bonds.

Major Products:

Scientific Research Applications

Acid-PEG2-SS-PEG2-Acid is extensively used in various scientific research fields, including:

Comparison with Similar Compounds

Acid-PEG2-SS-PEG2-Acid: Homobifunctional, cleavable polyethylene glycol linker with carboxylic acid groups at both termini.

Acid-PEG4-SS-PEG4-Acid: Similar to this compound but with a longer polyethylene glycol chain, providing increased solubility and flexibility.

Acid-PEG2-SS-PEG4-Acid: A variant with different chain lengths, offering different solubility and stability properties.

Uniqueness: this compound is unique due to its balanced chain length, providing optimal solubility and stability for various applications. Its cleavable disulfide bonds and carboxylic acid groups make it highly versatile for use in targeted drug delivery and other research applications .

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKZHEPGHNBGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234279 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-10-1 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)